molecular formula C4H7N3O B1297610 1H-1,2,4-Triazole-1-ethanol CAS No. 3273-14-1

1H-1,2,4-Triazole-1-ethanol

Cat. No. B1297610
CAS RN: 3273-14-1
M. Wt: 113.12 g/mol
InChI Key: CLVALLQETQTQMV-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-ethanol is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about, this compound, has an additional ethanol group attached to it .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with various ester ethoxycarbonylhydrazones and primary amines . Another study reported the synthesis of 1H-1,2,4-triazole derivatives using a backbone modification strategy . The compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

This compound and its derivatives have been found to participate in various chemical reactions. For instance, they have been used as catalysts in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The carbon atoms in 1H-1,2,4-triazoles are π deficient and susceptible to nucleophilic substitution under mild conditions .

Scientific Research Applications

Agricultural and Medicinal Chemistry

1H-1,2,4-Triazole-1-ethanol derivatives, such as 2-(1H-1,2,4-triazol-1-yl)ethanols, are significant in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with various carbonyl compounds leads to a diverse range of these compounds (Lassalas et al., 2017).

Transition-Metal Complexes

Substituted 1,2,4-triazoles are known for forming transition-metal complexes with unique structures and specific magnetic properties. These complexes have potential applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).

Solubility in Organic Solvents

The solubility of 1H-1,2,4-triazole in various organic solvents, including ethanol, has been measured, providing important data for its applications in chemical processes (Wang et al., 2007).

Mechanism of Action

Target of Action

1H-1,2,4-Triazole-1-ethanol, also known as 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, has been identified as a potential inhibitor of Strigolactone (SL) biosynthesis . SL is a type of plant hormone that plays a crucial role in various biological activities, including shoot branching, root architecture regulation, and seed germination .

Mode of Action

The compound interacts with the SL biosynthesis pathway, leading to an increase in shoot branching and inhibition of seed germination . It achieves this by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .

Biochemical Pathways

SL biosynthesis begins with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, catalyzed by cytochrome P450 monooxygenases (CYP), particularly MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of SL .

Pharmacokinetics

Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The primary result of the action of this compound is the increase in shoot branching and inhibition of seed germination in plants . This is achieved by inhibiting the biosynthesis of 4DO, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that personal protective equipment should be used when handling 1H-1,2,4-Triazole-1-ethanol . It is also recommended to ensure adequate ventilation and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby exhibiting antifungal properties . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the biosynthesis of ergosterol in fungal cells, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes . This disruption affects cell function and viability, making this compound a potent antifungal agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition prevents the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of cell membranes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be moderately persistent in the environment, with a moderate alert for fish acute ecotoxicity . Long-term studies have shown that this compound can cause significant changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amphoteric nature allows it to be transported across cell membranes, where it can accumulate in specific tissues . This distribution pattern can influence the compound’s therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in sterol biosynthesis . These interactions can affect the compound’s efficacy and potential for causing cellular toxicity.

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVALLQETQTQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186402
Record name 1H-1,2,4-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3273-14-1
Record name 1H-1,2,4-Triazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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